molecular formula C12H22N2O3 B1142791 Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate CAS No. 1221492-48-3

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate

Cat. No.: B1142791
CAS No.: 1221492-48-3
M. Wt: 242.31468
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl 3-bromopropanoate in the presence of a base such as triethylamine or caesium carbonate . The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature. The product is then purified by chromatography to obtain a high yield of the desired compound.

Example Synthetic Route:

    Reactants: N-Boc-piperazine, methyl 3-bromopropanoate, triethylamine (TEA)

    Solvent: Anhydrous THF

    Conditions: Room temperature, overnight stirring

    Purification: Chromatography on silica gel

Chemical Reactions Analysis

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the tert-butyl group.

    Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol or oxidized to a carboxylic acid.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4)

    Hydrolysis: Aqueous acid (HCl) or base (NaOH)

Major Products:

    Reduction: Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

    Oxidation: Tert-butyl 4-(3-carboxypropyl)piperazine-1-carboxylate

    Hydrolysis: 4-(3-oxopropyl)piperazine-1-carboxylic acid

Scientific Research Applications

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets. The presence of the ketone and ester groups enables the formation of hydrogen bonds and other interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of the tert-butyl and 3-oxopropyl groups in this compound provides distinct properties that make it valuable for specific applications.

Properties

IUPAC Name

tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWCCSQFUNMANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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